1-[(5-BROMO-2-METHOXYPHENYL)METHYL]-4-(3-CHLOROBENZOYL)PIPERAZINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(5-BROMO-2-METHOXYPHENYL)METHYL]-4-(3-CHLOROBENZOYL)PIPERAZINE is a complex organic compound featuring a piperazine ring substituted with a 5-bromo-2-methoxy-benzyl group and a 3-chloro-phenyl-methanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(5-BROMO-2-METHOXYPHENYL)METHYL]-4-(3-CHLOROBENZOYL)PIPERAZINE typically involves multiple steps, starting with the preparation of the piperazine ring and subsequent substitution reactions to introduce the bromine, methoxy, and chloro groups. Common reagents used in these reactions include bromine, methoxybenzyl chloride, and chlorophenylmethanone. The reaction conditions often involve the use of organic solvents such as dichloromethane or toluene, and catalysts like palladium on carbon (Pd/C) to facilitate the substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[(5-BROMO-2-METHOXYPHENYL)METHYL]-4-(3-CHLOROBENZOYL)PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbonyl group in the methanone moiety can be reduced to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂) under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of new compounds with different functional groups replacing the bromine atom.
Scientific Research Applications
Chemistry
In chemistry, 1-[(5-BROMO-2-METHOXYPHENYL)METHYL]-4-(3-CHLOROBENZOYL)PIPERAZINE is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its ability to undergo substitution reactions makes it useful for labeling proteins or nucleic acids.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Its structural features suggest it may interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various applications, including coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of 1-[(5-BROMO-2-METHOXYPHENYL)METHYL]-4-(3-CHLOROBENZOYL)PIPERAZINE involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methoxy groups may enhance its binding affinity to these targets, while the piperazine ring provides structural rigidity. The compound may modulate the activity of its targets by either inhibiting or activating their function, depending on the context.
Comparison with Similar Compounds
Similar Compounds
- 1-[(5-BROMO-2-METHOXYPHENYL)METHYL]-4-(3-CHLOROBENZOYL)PIPERAZINE
- [4-(5-Bromo-2-methoxy-benzyl)-piperazin-1-yl]-(3-fluoro-phenyl)-methanone
- [4-(5-Bromo-2-methoxy-benzyl)-piperazin-1-yl]-(3-methyl-phenyl)-methanone
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both bromine and chlorine atoms enhances its reactivity and potential for diverse applications.
Properties
Molecular Formula |
C19H20BrClN2O2 |
---|---|
Molecular Weight |
423.7g/mol |
IUPAC Name |
[4-[(5-bromo-2-methoxyphenyl)methyl]piperazin-1-yl]-(3-chlorophenyl)methanone |
InChI |
InChI=1S/C19H20BrClN2O2/c1-25-18-6-5-16(20)11-15(18)13-22-7-9-23(10-8-22)19(24)14-3-2-4-17(21)12-14/h2-6,11-12H,7-10,13H2,1H3 |
InChI Key |
AGLDBEKPTLPYOU-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)Br)CN2CCN(CC2)C(=O)C3=CC(=CC=C3)Cl |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)CN2CCN(CC2)C(=O)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.